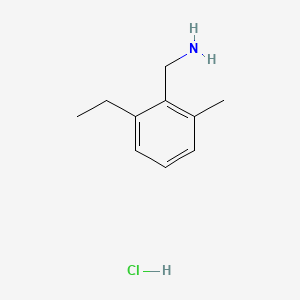

(2-ethyl-6-methylphenyl)methanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-ethyl-6-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-9-6-4-5-8(2)10(9)7-11;/h4-6H,3,7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJCLTZYLKOSKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1CN)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethyl 6 Methylphenyl Methanamine Hydrochloride

Established Synthetic Pathways for Substituted Phenylmethanamine Hydrochlorides

Established methods for the synthesis of substituted phenylmethanamine hydrochlorides can be broadly categorized into direct amination, reductive amination, and the synthesis from precursor amines followed by salt formation.

Direct Amination Approaches

Direct amination involves the introduction of an amino group in a single step. For compounds like (2-ethyl-6-methylphenyl)methanamine (B3282466), this could theoretically be achieved through the amination of a suitable precursor such as 2-ethyl-6-methylbenzyl halide or alcohol. The direct amination of aryl halides with ammonia (B1221849), often catalyzed by metal complexes, is a known transformation in organic synthesis. nih.govrsc.org Similarly, the direct amination of alcohols using ammonia, facilitated by catalyst systems, presents another route. google.com These methods, however, can be challenged by the need for high pressures and temperatures, and the potential for over-alkylation to form secondary and tertiary amines.

A plausible direct amination route would involve the reaction of 2-ethyl-6-methylbenzyl chloride with ammonia. This nucleophilic substitution reaction would yield the desired primary amine.

Table 1: Illustrative Conditions for Direct Amination of Benzyl (B1604629) Halides

| Reactant | Aminating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzyl Halide | Ammonia | High Pressure, High Temperature | Primary Benzylamine (B48309) | nih.govrsc.org |

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for the synthesis of amines. pearson.com This two-step, one-pot process involves the reaction of a carbonyl compound with ammonia to form an imine, which is then reduced in situ to the corresponding amine. For the synthesis of (2-ethyl-6-methylphenyl)methanamine, the precursor would be 2-ethyl-6-methylbenzaldehyde (B12423).

The reaction of 2-ethyl-6-methylbenzaldehyde with ammonia would form the corresponding imine, which is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. pearson.com The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. researchgate.netresearchgate.net

Table 2: Catalysts and Conditions for Reductive Amination of Benzaldehydes

| Benzaldehyde (B42025) Derivative | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Aqueous Ammonia | Pt/CoFe-LDH, H₂ (2 MPa) | Isopropanol | 80 | >95 (Benzylamine) | researchgate.net |

| Benzaldehyde | Aqueous Ammonia | Raney Ni, H₂ | t-amyl alcohol | 140-160 | 43-61 (Benzylamine) | acs.orgnih.gov |

The necessary precursor, 2-ethyl-6-methylbenzaldehyde, can be synthesized through various methods, including the oxidation of 2-ethyl-6-methylbenzyl alcohol or the formylation of 1-ethyl-3-methylbenzene. One reported method involves the reaction of 2-hydroxy-6-methylbenzaldehyde. rsc.org

Precursor Amine Synthesis and Hydrochloride Formation

This pathway involves the synthesis of the free amine, (2-ethyl-6-methylphenyl)methanamine, followed by its conversion to the hydrochloride salt.

A key precursor for some synthetic routes is 2-ethyl-6-methylaniline (B166961). This compound is typically synthesized via the ortho-alkylation of o-toluidine (B26562) with ethylene. This reaction is generally carried out at high temperatures and pressures in the presence of a catalyst. Common catalysts include aluminum-based compounds such as triethyl aluminum or aluminum o-methyl-anilide.

Table 3: Synthesis of 2-Ethyl-6-methylaniline via Ortho-alkylation of o-Toluidine

| Catalyst | Temperature (°C) | Pressure (MPa) | Key Features |

|---|---|---|---|

| Triethyl aluminum | 250-350 | 3.8-5.6 | Catalyst can be recycled. |

The conversion of a free amine to its hydrochloride salt is a standard acid-base reaction. This is typically achieved by treating a solution of the amine with hydrochloric acid. researchgate.net The amine, dissolved in a suitable organic solvent such as ethanol, methanol, or diethyl ether, is treated with a solution of hydrogen chloride (either aqueous concentrated HCl or HCl gas dissolved in an appropriate solvent). researchgate.netgoogle.com The resulting hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration. google.comprepchem.com

Table 4: General Methods for Hydrochloride Salt Formation of Benzylamines

| Amine | Reagent | Solvent | Procedure | Reference |

|---|---|---|---|---|

| Benzylamine | Concentrated HCl | Ethanol/Ether | Amine solution is treated with HCl, and the salt precipitates upon cooling. | researchgate.netprepchem.com |

| p-Bromobenzylamine | 36% Hydrochloric Acid | Methanol | Quaternary ammonium (B1175870) salt precursor is hydrolyzed with aqueous HCl. | google.com |

Novel Synthetic Approaches and Route Optimization

Research into the synthesis of primary amines is ongoing, with a focus on developing more efficient, selective, and environmentally friendly methods. Novel approaches that could be applied to the synthesis of (2-ethyl-6-methylphenyl)methanamine hydrochloride include the use of advanced catalytic systems and photocatalysis.

Recent developments in catalysis have led to highly selective methods for the direct amination of alcohols with ammonia using nickel catalysts, operating via a "borrowing hydrogen" mechanism. acs.orgnih.gov These methods offer a greener alternative to traditional routes that may use stoichiometric reagents.

Photocatalytic methods are also emerging as a powerful tool in organic synthesis. A visible-light photoredox-catalyzed method for the nucleophilic amination of benzylic C-H bonds has been reported, which could potentially be adapted for the synthesis of the target compound. acs.org

Route optimization for the synthesis of this compound would focus on improving yields, reducing the number of synthetic steps, and utilizing more benign reagents and conditions. For instance, the development of a highly selective catalyst for the direct amination of 2-ethyl-6-methylbenzyl alcohol would represent a significant optimization over a multi-step synthesis.

Stereoselective and Enantioselective Synthesis of Related Structures

While the aminomethyl group of the target compound is not a stereocenter, the development of enantioselective methods is critical for the synthesis of chiral amines, which are prevalent in bioactive molecules. epfl.ch For related structures where the amine is attached to a chiral carbon, several advanced strategies have been developed.

A practical, transition-metal-free method for the enantioselective synthesis of α,α-diarylmethylamines involves the asymmetric α-arylation of benzylamines. nih.gov This process uses a chiral lithium amide base to generate a benzyllithium (B8763671) intermediate that undergoes a stereospecific intramolecular substitution, yielding the product with high enantiomeric excess (up to >99% ee). nih.gov Another approach is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, which provides chiral secondary benzylamines with excellent enantioselectivities. nih.gov Furthermore, nickel-catalyzed hydroalkylation methods have been developed to assemble a wide range of chiral alkyl amines from enecarbamates or enamides and alkyl halides with high regio- and enantioselectivity. epfl.chchemrxiv.org These methodologies highlight the potential for creating stereochemically complex amine structures.

Applications of Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. rsc.org This involves the use of safer solvents, sustainable catalysts, and atom-economical reactions.

The choice of solvent is a critical aspect of green synthesis. Traditional volatile organic compounds (VOCs) are being replaced by more environmentally benign alternatives.

Water: Reductive aminations have been successfully carried out in water, often using nanomicelle technology to solubilize organic reactants. organic-chemistry.org

Deep Eutectic Solvents (DESs): These solvents are emerging as green substitutes for traditional organic solvents in amine synthesis. rsc.org They possess desirable properties such as low volatility and high thermal stability and can sometimes act as both the reaction medium and a catalyst. rsc.org

Biocatalysis in Aqueous Buffers: The use of enzymes, such as transaminases, offers a green route to substituted benzylamines. researchgate.net These reactions are typically run in aqueous buffers (e.g., Tris-HCl) under mild conditions of pH and temperature. researchgate.net

Interactive Table: Comparison of Green Solvents for Amine Synthesis

| Solvent System | Key Advantages | Typical Reaction | Reference(s) |

| Water with Nanomicelles | Eliminates organic solvents, mild conditions. | Reductive Amination | organic-chemistry.org |

| Deep Eutectic Solvents (DESs) | Low volatility, recyclable, can act as catalyst. | General Amine Synthesis | rsc.org |

| Aqueous Buffers (e.g., Tris-HCl) | Biocompatible, mild pH and temperature. | Biocatalytic Transamination | researchgate.net |

| Cyclopentyl Methyl Ether (CPME) | Greener alternative to traditional ethers. | Reductive Amination | researchgate.net |

Catalysis is key to developing efficient and sustainable synthetic routes. Research has focused on replacing stoichiometric reagents with catalytic systems that are either recyclable, based on earth-abundant metals, or derived from biological sources.

Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for reductive aminations, often in combination with chloroform (B151607) as part of the catalytic system for preparing N-monosubstituted benzylamines. google.com

Homogeneous Catalysts: Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, have proven effective for the reductive amination of aldehydes with anilines. organic-chemistry.orgresearchgate.net Kinetic studies on Ru-catalyzed reductive amination of benzaldehyde have provided detailed insights into reaction parameters. researchgate.net

Earth-Abundant Metal Catalysts: Iron-based Lewis catalysts, such as Aquivion-Fe, have been developed for one-pot reductive aminations, offering a more economical and greener alternative to precious metal catalysts. researchgate.net Copper-silver catalytic systems have also been used for the directed amination of arene C–H bonds. nih.gov

Biocatalysts: Amine transaminases (ATAs) are enzymes that can mediate the synthesis of substituted benzylamines from the corresponding aldehydes or ketones. researchgate.net This biocatalytic approach operates under mild, environmentally friendly conditions. researchgate.net

Interactive Table: Sustainable Catalytic Systems for Benzylamine Synthesis

| Catalyst Type | Example(s) | Reaction | Advantages | Reference(s) |

| Heterogeneous | Pd/C | Reductive Amination | Recyclable, commercially available. | google.com |

| Homogeneous | [RuCl₂(p-cymene)]₂ | Reductive Amination | High efficiency, good yields. | organic-chemistry.org |

| Earth-Abundant Metal | Aquivion-Fe (Iron-based) | Reductive Amination | Economical, greener alternative. | researchgate.net |

| Biocatalyst | Amine Transaminase (ATA) | Biocatalytic Amination | Mild conditions, high selectivity, aqueous media. | researchgate.net |

Reaction Mechanism Elucidation in Synthetic Processes

Understanding the reaction mechanism is crucial for optimizing reaction conditions and minimizing side-product formation.

Mechanistic Investigations of Amine Formation Pathways

The synthesis of (2-ethyl-6-methylphenyl)methanamine via reductive amination of 2-ethyl-6-methylbenzaldehyde with ammonia proceeds through a well-studied pathway.

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, followed by dehydration to form a primary imine intermediate, N-(2-ethyl-6-methylphenyl)methanimine. mdma.chresearchgate.net This imine is then reduced to the final primary amine. mdma.ch Mechanistic studies on the reductive amination of the closely related benzaldehyde have shown that various pathways can be involved. mdma.chresearchgate.net Under certain conditions, three molecules of aldehyde can condense with two molecules of ammonia to form hydrobenzamide-type structures. ias.ac.in The reduction of these intermediates can lead to a mixture of primary and secondary benzylamines. ias.ac.in

Furthermore, the primary amine product can react with the intermediate imine, leading to the formation of a secondary amine, in this case, bis((2-ethyl-6-methylphenyl)methyl)amine. mdma.ch The selectivity towards the primary amine can often be controlled by using an excess of ammonia. researchgate.net Computational studies using Density Functional Theory (DFT) have been employed to probe the mechanisms of reductive amination, particularly the role of acidic species and catalysts in the process. acs.org

Studies on Hydrochloride Salt Formation and Stabilization Mechanisms

The final step in the synthesis is the formation of the hydrochloride salt. This is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine attacks a proton from hydrochloric acid (HCl). nih.gov This forms an ammonium cation and a chloride anion, resulting in the ionic salt (2-ethyl-6-methylphenyl)methanaminium chloride.

The conversion of the free base amine to its hydrochloride salt serves several purposes. The salt is typically a stable, crystalline solid that is easier to handle, purify, and store than the often-liquid free base. gla.ac.uk This process is crucial in industrial settings to prevent the loss of amine starting material, as the salt form is generally less volatile and more stable. gla.ac.uk Structural studies on model compounds like methylene (B1212753) dianiline hydrochloride have used single-crystal X-ray diffraction and DFT calculations to understand the forces, such as lattice energies, that control the structure and stability of the solid salt. gla.ac.uk The formation of the salt also protects the amine from degradation pathways like oxidation. rsc.org The conditions for the precipitation and purification of benzylamine salts, such as solvent choice and temperature, have been extensively documented in patent literature. google.comgoogle.com

Derivatives and Analogues of 2 Ethyl 6 Methylphenyl Methanamine Hydrochloride

Design Principles for Structural Modifications

The design of derivatives of (2-ethyl-6-methylphenyl)methanamine (B3282466) hydrochloride is guided by established principles of medicinal and organic chemistry. Modifications are typically focused on two primary sites: the amine moiety and the benzyl (B1604629) skeleton. These alterations allow for a systematic investigation of how changes in steric bulk, electronics, and the introduction of new functional groups influence the compound's properties.

The primary amine group of (2-ethyl-6-methylphenyl)methanamine is a key site for structural modification through alkylation and acylation reactions. These modifications introduce alkyl or acyl groups, respectively, onto the nitrogen atom, thereby altering its basicity, nucleophilicity, and steric environment.

Alkylation Derivatives:

N-alkylation of primary amines like (2-ethyl-6-methylphenyl)methanamine can be achieved through various synthetic methods. A common approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. For instance, the N-alkylation of 2,6-diethyl aniline (B41778), a structurally similar compound, has been accomplished using various aldehydes with a Palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor. This method offers a facile and environmentally benign route to N-alkylated derivatives with good yields at room temperature. Another established method for N-methylation of amines involves the use of reagents like methyl iodide.

The synthesis of N-alkyl amino acids provides further insight into N-alkylation strategies. Methods such as silver oxide/methyl iodide-mediated N-methylation and the use of sodium hydride and methyl iodide for N-acyl and N-carbamoyl amino acids are well-documented. These approaches could be adapted for the selective mono- or di-alkylation of (2-ethyl-6-methylphenyl)methanamine.

Acylation Derivatives:

The amine moiety can also be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride. The reaction of amines with acyl chlorides is often vigorous and results in the formation of an N-substituted amide and a hydrochloride salt of the amine. For example, the synthesis of N,N-diethyl-m-methylbenzamide (DEET) from m-toluic acid and diethylamine (B46881) can be achieved using 1,1'-carbonyldiimidazole (B1668759) as an activating agent. This method provides high yields and simplifies purification as the byproducts are water-soluble.

A specific example related to the target scaffold is the synthesis of 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide. This compound represents an N-acylated and N-alkoxymethylated derivative. Another related compound is 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. These examples demonstrate that the nitrogen atom can be readily functionalized with various acyl and alkyl groups, providing a diverse set of derivatives for structure-property analysis.

Table 1: Examples of Alkylation and Acylation Reactions for Amine Modification

| Reaction Type | Reagents and Conditions | Product Type |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., Pd/C, H₂) | N-Alkyl Amine |

| N-Methylation | Methyl Iodide, Base | N-Methyl Amine |

| Acylation | Acyl Chloride or Anhydride | N-Acyl Amine (Amide) |

| Amide Coupling | Carboxylic Acid, Coupling Agent (e.g., CDI) | N-Acyl Amine (Amide) |

Heterocyclic Moieties:

The synthesis of derivatives bearing heterocyclic rings can be achieved through various strategies. For instance, thiophene (B33073) derivatives are a significant class of heterocyclic compounds with diverse applications. The Gewald synthesis is a common method for preparing 2-aminothiophenes, which can then be further modified. This reaction involves the condensation of a ketone with an α-cyanoester and elemental sulfur in the presence of a base. While not a direct modification of the benzyl ring, this highlights a strategy for incorporating a thiophene moiety into a molecule that could be adapted. For example, a thiophene ring could be introduced by first functionalizing the benzyl ring with a suitable group that can then participate in a cyclization reaction to form the heterocycle.

Pyrimidines are another important class of heterocycles. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine. The introduction of a pyrimidine (B1678525) ring onto the benzyl skeleton could be envisioned through a multi-step synthesis, potentially starting with the functionalization of the benzene (B151609) ring to introduce the necessary precursors for the cyclization reaction.

Aryl Moieties:

The introduction of additional aryl groups onto the benzyl skeleton can be accomplished through cross-coupling reactions. However, direct C-H arylation of the existing benzene ring can be challenging due to regioselectivity issues. A more controlled approach would involve the synthesis of the desired biaryl or polyaryl benzaldehyde (B42025) precursor, which can then be converted to the corresponding benzylamine (B48309) via reductive amination.

Synthesis of Related Substituted Phenylmethanamine Derivatives and Imine Precursors

The synthesis of (2-ethyl-6-methylphenyl)methanamine and its derivatives often proceeds through the formation of an imine precursor, followed by reduction. Reductive amination is a cornerstone of this synthetic strategy.

This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine (or Schiff base), which is then reduced in situ to the corresponding amine. For the synthesis of (2-ethyl-6-methylphenyl)methanamine, the starting aldehyde would be 2-ethyl-6-methylbenzaldehyde (B12423). This aldehyde can be reacted with ammonia (B1221849) or a primary amine to form the corresponding imine, which is then reduced using a variety of reducing agents such as sodium borohydride (B1222165) (NaBH₄), hydrogen gas with a metal catalyst (e.g., Pd/C), or other hydride sources.

The imine precursor, N-(2-ethyl-6-methylphenyl)methanimine, is a key intermediate in this process. The physicochemical properties of a related imine, 2-Ethyl-6-methyl-N-methylenebenzenamine, have been reported, with a boiling point of 256.1°C at 760 mmHg and a density of 0.88 g/cm³.

The versatility of reductive amination allows for the synthesis of a wide range of substituted phenylmethanamine derivatives by varying both the aldehyde and the amine component. For example, reacting 2-ethyl-6-methylbenzaldehyde with different primary or secondary amines would yield a library of N-substituted (2-ethyl-6-methylphenyl)methanamine derivatives. Conversely, using different substituted benzaldehydes with ammonia would generate a series of substituted benzylamines. This approach provides a modular and efficient way to explore the chemical space around the core (2-ethyl-6-methylphenyl)methanamine structure.

Structure-Property Relationships of Derivatives, Excluding Biological Activities

The structural modifications discussed in the previous sections lead to predictable changes in the physicochemical properties of the resulting derivatives. These relationships are crucial for understanding how molecular structure influences properties such as melting point, boiling point, solubility, and spectroscopic characteristics.

Physicochemical Properties:

Alkylation and Acylation of the Amine: N-alkylation generally decreases the melting point and increases the boiling point compared to the primary amine, due to changes in hydrogen bonding capabilities and molecular weight. Acylation to form amides significantly increases the melting point due to the formation of strong intermolecular hydrogen bonds and the planarity of the amide group. The basicity of the nitrogen atom is also significantly reduced upon acylation.

Spectroscopic Properties:

The structural changes in the derivatives of (2-ethyl-6-methylphenyl)methanamine can be readily monitored using various spectroscopic techniques.

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons on and adjacent to the modified functional groups will be significantly altered. For example, N-alkylation will introduce new signals corresponding to the alkyl group protons, and the chemical shift of the benzylic methylene (B1212753) protons will also be affected. In ¹³C NMR, the chemical shifts of the carbons in the vicinity of the modification will also change, providing valuable structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) will be absent in N,N-dialkylated derivatives. The formation of an amide bond upon acylation will be clearly indicated by the appearance of a strong C=O stretching band (around 1650 cm⁻¹).

Crystallographic Data:

The crystal structure of a molecule provides definitive information about its three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of (2-ethyl-6-methylphenyl)methanamine hydrochloride itself is not detailed in the provided search results, the crystal structure of N-(4-acetylphenyl)-2-(6-methoxynaphthalen-2-yl)propanamide, a related N-acyl derivative, has been determined. Such studies on derivatives of (2-ethyl-6-methylphenyl)methanamine would provide valuable insights into how structural modifications influence the solid-state packing and intermolecular interactions, which in turn affect physical properties like melting point and solubility.

Table 2: Predicted Effects of Structural Modifications on Physicochemical Properties

| Modification | Expected Effect on Melting Point | Expected Effect on Basicity | Key IR Spectral Change |

| N-Alkylation | Decrease/Increase (variable) | Slight Increase/Decrease | Disappearance of N-H stretch (for tertiary amines) |

| N-Acylation | Significant Increase | Significant Decrease | Appearance of C=O stretch |

| Aryl Addition | Increase | Dependent on substituent | Changes in aromatic C-H and C=C regions |

| Heterocycle Addition | Variable (depends on heterocycle) | Variable (depends on heterocycle) | Characteristic bands of the heterocycle |

Advanced Characterization and Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional groups present in (2-ethyl-6-methylphenyl)methanamine (B3282466) hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of (2-ethyl-6-methylphenyl)methanamine hydrochloride. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The formation of the hydrochloride salt causes a significant downfield shift of the protons attached to or near the nitrogen atom due to the deshielding effect of the positive charge.

Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | 7.0-7.3 | m |

| -CH₂-NH₃⁺ | ~4.0 | s |

| Ar-CH₂-CH₃ | ~2.6 | q |

| Ar-CH₃ | ~2.3 | s |

| Ar-CH₂-CH₃ | ~1.2 | t |

Note: Predicted values based on analogous structures. Actual values may vary.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | 135-145 |

| Aromatic CH | 125-130 |

| -CH₂-NH₃⁺ | ~40 |

| Ar-CH₂-CH₃ | ~25 |

| Ar-CH₃ | ~18 |

Note: Predicted values based on analogous structures. Actual values may vary.

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS) or ultra-performance liquid chromatography (UPLC-MS), it also serves as a powerful tool for purity assessment.

Under electrospray ionization (ESI) conditions, the compound is expected to be observed as its protonated molecular ion [M+H]⁺. The high-resolution mass spectrum would provide the exact mass, confirming the elemental formula. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns, which are characteristic of the molecule's structure. Common fragmentation pathways for protonated benzylamines involve the loss of ammonia (B1221849) (NH₃) and subsequent cleavages of the aromatic ring and its substituents. nih.govnih.gov

Expected Mass Spectrometry Data

| Ion | Expected m/z |

|---|---|

| [M+H]⁺ (protonated molecule) | 150.1283 |

Note: Theoretical m/z values.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the amine hydrochloride and the substituted aromatic ring.

The formation of the hydrochloride salt converts the primary amine (-NH₂) into a primary ammonium (B1175870) salt (-NH₃⁺). This results in the appearance of strong, broad absorption bands in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibrations. researchgate.netcdnsciencepub.comspectroscopyonline.com Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are typically observed in the 1600-1500 cm⁻¹ region. researchgate.net

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (-NH₃⁺) | 3200-2800 | Strong, Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| N-H bend (-NH₃⁺) | 1600-1500 | Medium |

| C=C stretch (aromatic) | 1600-1450 | Medium |

Note: Typical wavenumber ranges for the specified functional groups.

Chromatographic Separation Methods

Chromatographic techniques are essential for the separation and quantification of this compound from any impurities or related substances.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column, is typically suitable for the separation of aromatic amines. helsinki.fichromforum.org

A typical HPLC method would involve a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution for amine-containing compounds. Detection is commonly performed using a UV detector, with the wavelength set to an absorption maximum of the substituted benzene (B151609) ring (typically around 254 nm). The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While primary amine hydrochlorides are non-volatile, the free base form of (2-ethyl-6-methylphenyl)methanamine can be analyzed by GC. nih.govvt.edu This can be useful for identifying volatile impurities in the sample.

For the analysis of the amine itself, derivatization is often employed to improve its volatility and chromatographic behavior. researchgate.net Common derivatizing agents for amines include acylating or silylating agents. The analysis is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, and detection is often carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical aspect of the analysis of chiral compounds like this compound. Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment, which is typically achieved through chiral chromatography. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective technique for this purpose. mdpi.comyakhak.org

The fundamental principle involves the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, lead to different retention times for each enantiomer, allowing for their separation and quantification. mdpi.com For aromatic amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are often highly effective. yakhak.org

The enantiomeric excess (e.e.) is a key parameter determined from the chromatogram, calculated from the peak areas of the two enantiomers. Regulatory guidelines for chiral pharmaceuticals are stringent, often requiring the quantification of the undesired enantiomer as a chiral impurity. nih.gov Therefore, a well-developed chiral chromatography method is essential for quality control.

Table 1: Illustrative Parameters for Chiral HPLC Method Development for Aromatic Amines

| Parameter | Typical Conditions/Phases for Aromatic Amines | Purpose |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ) | Provides the chiral environment for differential interaction and separation. |

| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol/Ethanol with additives) or Reversed-Phase | Optimizes retention, resolution, and peak shape. Additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) are often used to improve peak symmetry for basic analytes. |

| Flow Rate | 0.5 - 1.5 mL/min | Affects analysis time and separation efficiency. |

| Detection | UV/Vis (e.g., 220-280 nm) or Fluorescence (FL) | Monitors the elution of enantiomers for quantification. |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Can influence selectivity and resolution. |

Crystallographic Analysis and Solid-State Structure

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Molecular Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a chiral compound like this compound, SCXRD is invaluable as it can unambiguously determine its absolute configuration (the R/S designation at the chiral center), provided a suitable crystal is analyzed. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular structure.

Polymorphism and Crystal Engineering of Hydrochloride Salts

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability. Therefore, a thorough polymorphic screen is a critical step in the development of any crystalline active pharmaceutical ingredient. researchgate.net

For amine hydrochlorides, polymorphism can arise from variations in the hydrogen-bonding networks and conformational flexibility of the cation. soton.ac.uksoton.ac.uk Crystal engineering strategies can be employed to control or target specific crystal forms. This involves the rational design of multicomponent crystals (cocrystals) by introducing other molecules (coformers) that can interact with the amine hydrochloride through robust intermolecular interactions, such as hydrogen bonds with the chloride ion. acs.orgnih.govresearchgate.net While no specific polymorphs of this compound have been documented in the literature, studies on analogous compounds like pitolisant (B1243001) hydrochloride show that different forms can be accessed through crystallization from melts or various solvents. researchgate.netsoton.ac.uk Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are used to identify and characterize different polymorphic forms.

Analytical Method Development and Validation

Method Optimization for Quantitative and Qualitative Analysis

Developing robust analytical methods is essential for the quality control of any chemical substance, ensuring its identity, purity, and strength. For the quantitative and qualitative analysis of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and versatile technique. orientjchem.orgscispace.com

Method optimization involves a systematic process of adjusting various chromatographic parameters to achieve the desired performance, specifically good resolution between the main peak and any impurities, acceptable peak shape, and a reasonable run time.

Key optimization parameters include:

Column Selection: A C18 or C8 stationary phase is typically the first choice for separating moderately polar compounds.

Mobile Phase Composition: The ratio of aqueous buffer to organic modifier (e.g., acetonitrile or methanol) is adjusted to control retention time.

Mobile Phase pH: The pH of the aqueous buffer is critical for ionizable compounds like amines. It should be controlled to ensure consistent retention and peak shape.

Detection Wavelength: The wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.

Gas chromatography (GC) could also be considered, potentially after derivatization or by direct injection of the free amine following its in-situ regeneration from the hydrochloride salt. oup.com

Validation Parameters and Adherence to Academic and Regulatory Guidelines

Once a method is optimized, it must be validated to demonstrate that it is suitable for its intended purpose. Method validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). orientjchem.org The validation process ensures the reliability, reproducibility, and accuracy of the analytical data.

Table 2: Key Validation Parameters According to ICH Guidelines

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). | Peak purity analysis; Resolution > 1.5 between analyte and closest eluting peak. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for assay. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies on spiked samples. | Mean recovery typically within 98.0% to 102.0%. |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptance criteria. |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons.

Molecular Modeling and Simulation

Molecular modeling and simulation build upon quantum calculations to predict how a molecule will behave and interact in various chemical environments.

Spectroscopic Property Prediction (e.g., NMR, IR chemical shifts)

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification.

By performing calculations on the optimized, low-energy conformers, it is possible to predict the nuclear magnetic resonance (NMR) and infrared (IR) spectra. uni-bonn.de For NMR, theoretical calculations can provide the chemical shifts (δ) for each ¹H and ¹³C atom in the molecule. github.io For IR spectroscopy, the vibrational frequencies corresponding to specific bond stretches and bends can be calculated. These predicted spectra can then be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects or the presence of multiple conformers.

While the frameworks for these theoretical investigations are well-established, their specific application to (2-ethyl-6-methylphenyl)methanamine (B3282466) hydrochloride is not documented in accessible scientific literature. Therefore, the detailed data tables and specific research findings for this compound cannot be provided.

Applications in Chemical Synthesis and Materials Science

Role as Chemical Intermediates

As a chemical intermediate, (2-ethyl-6-methylphenyl)methanamine (B3282466) hydrochloride serves as a foundational molecule for the synthesis of more complex structures. The reactivity of its primary amine function allows for a variety of chemical transformations.

In the field of agrochemicals, molecules with a 2-ethyl-6-methylphenyl moiety are crucial. Specifically, the chloroacetamide herbicides Metolachlor and Acetochlor incorporate this structural unit. nih.govnih.gov However, the documented industrial synthesis pathways for these herbicides predominantly utilize 2-ethyl-6-methylaniline (B166961) as the key precursor, not (2-ethyl-6-methylphenyl)methanamine. google.comgoogle.comgoogle.comgoogle.com

In these established syntheses, 2-ethyl-6-methylaniline is reacted via reductive amination or other methods to introduce the side chain before acylation with chloroacetyl chloride. google.comresearchgate.netnih.gov For example, a common route to Metolachlor involves the reaction of 2-ethyl-6-methylaniline with methoxyacetone (B41198) to form an imine, which is then hydrogenated and acylated. researchgate.net Similarly, Acetochlor synthesis often involves reacting 2-ethyl-6-ethylaniline with formaldehyde (B43269) to create an imine intermediate. google.comgoogle.com

While (2-ethyl-6-methylphenyl)methanamine is a structural isomer of N-ethyl-2-ethyl-6-methylaniline, its direct application as a precursor in the large-scale synthesis of Metolachlor or Acetochlor is not widely documented in scientific literature or patents. The established processes have been optimized around the more readily available aniline (B41778) derivative.

Organic building blocks are essential, functionalized molecules used for the modular construction of more elaborate chemical architectures. (2-ethyl-6-methylphenyl)methanamine, with its reactive primary amine and substituted aromatic ring, fits this classification. Its potential as a building block lies in its ability to introduce the unique 2-ethyl-6-methylbenzyl group into larger molecules, which can influence properties such as steric hindrance, solubility, and biological activity.

While specific examples of its incorporation into complex pharmaceuticals or other advanced organic molecules are not extensively detailed in publicly available research, its structure is indicative of potential applications. It can be used in reactions such as:

Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides.

Imine formation: Condensation with aldehydes and ketones.

N-alkylation and N-arylation: To generate secondary or tertiary amines.

These transformations could yield a diverse range of complex molecules for screening in drug discovery or for use in materials science.

| Property | Value |

|---|---|

| CAS Number | 750571-54-1 |

| Molecular Formula | C10H15N |

| Molecular Weight | 149.23 g/mol |

| Synonyms | 2-Ethyl-6-methylbenzylamine |

Catalytic Applications of Amine Moieties

The amine group in (2-ethyl-6-methylphenyl)methanamine provides a site for its potential use in catalysis, either by coordinating with metal centers or by acting as an organocatalyst itself.

Amines are fundamental ligands in coordination chemistry and are widely used in metal-catalyzed reactions. The nitrogen atom's lone pair of electrons can coordinate to a transition metal, influencing its catalytic activity, selectivity, and stability. Sterically hindered amines, like (2-ethyl-6-methylphenyl)methanamine, can be precursors to valuable ligands. The bulky 2-ethyl-6-methylphenyl group can create a specific steric environment around a metal center, which can be exploited to control the stereoselectivity of a reaction.

Derivatives of this amine could be synthesized to create bidentate or polydentate ligands, further enhancing their coordination properties. However, specific research focusing on ligands derived directly from (2-ethyl-6-methylphenyl)methanamine and their application in metal-catalyzed processes is limited in the current literature.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines and their derivatives are a cornerstone of this field, particularly in asymmetric synthesis. While (2-ethyl-6-methylphenyl)methanamine is achiral, it could be used as a scaffold to synthesize chiral catalysts or could be used in its racemic form in certain catalytic cycles. For instance, it could potentially be used in reactions like Mannich or Michael additions. The steric bulk of the substituted phenyl ring could play a role in influencing the stereochemical outcome of such reactions, although specific studies demonstrating this application are not currently prominent.

Advanced Materials Chemistry (e.g., Stabilizers for Organic Materials)

In materials science, organic molecules are often incorporated into polymers or other materials to modify their properties. Amines, particularly sterically hindered ones, can function as stabilizers, antioxidants, or curing agents. The bulky substituents on the phenyl ring of (2-ethyl-6-methylphenyl)methanamine could inhibit radical propagation or other degradation pathways in organic materials, thereby potentially acting as a stabilizer. There is, however, a lack of specific published research investigating the use of (2-ethyl-6-methylphenyl)methanamine hydrochloride for these applications in advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-ethyl-6-methylphenyl)methanamine hydrochloride with high purity?

- Methodological Answer : Synthesis typically involves reductive amination of 2-ethyl-6-methylbenzaldehyde using ammonium acetate and sodium cyanoborohydride under acidic conditions. Post-reaction purification via recrystallization in ethanol/water mixtures improves purity. Characterization by 1H/13C NMR and HPLC (≥99% purity) is critical to confirm structural integrity and eliminate byproducts such as unreacted intermediates or dimeric species .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Structural analysis : Use 1H NMR (δ 1.2–2.5 ppm for alkyl groups, δ 6.8–7.2 ppm for aromatic protons) and FT-IR (N-H stretch ~3300 cm⁻¹) to confirm the amine hydrochloride moiety .

- Physicochemical properties : Determine solubility in polar solvents (e.g., water, methanol) via gravimetric analysis. Measure melting point (mp) using differential scanning calorimetry (DSC) and compare to literature values (e.g., similar aryl methanamine hydrochlorides exhibit mp ranges of 180–220°C) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of fine particles.

- Emergency measures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline solution and seek medical attention. Store waste in sealed containers labeled for halogenated organic compounds .

Advanced Research Questions

Q. What experimental strategies are effective in elucidating the metabolic pathways of this compound in in vitro models?

- Methodological Answer :

- Metabolite identification : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Analyze metabolites via LC-HRMS (exact mass ±5 ppm) to detect hydroxylated or demethylated products. Use isotopic labeling (e.g., deuterated analogs) to trace metabolic transformations .

- Enzyme inhibition assays : Test cytochrome P450 (CYP) isoform selectivity using recombinant enzymes (e.g., CYP3A4, CYP2D6) and monitor inhibition via fluorogenic substrates .

Q. How can conflicting data regarding the biological activity of this compound be resolved in pharmacological studies?

- Methodological Answer :

- Dose-response standardization : Use a minimum of three independent replicates with concentrations spanning 0.1–100 µM. Include positive controls (e.g., known LOXL2 inhibitors for selectivity studies).

- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) for binding affinity and cellular assays (e.g., LOXL2-mediated collagen crosslinking inhibition) to confirm functional activity .

Q. What are the critical considerations for designing stability studies under various storage conditions?

- Methodological Answer :

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC-UV (210 nm). Monitor for hydrolysis (free amine formation) or oxidation (peak shifts in LC-MS).

- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) for 48 hours and assess photodegradation products. Use amber glass vials for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.